3-Amino-1-(pyrimidin-5-yl)propan-1-ol
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Overview
Description
3-Amino-1-(pyrimidin-5-yl)propan-1-ol is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyrimidine-5-carbaldehyde as a starting material, which undergoes reductive amination with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidinyl ketones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
3-Amino-1-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with a fluorine atom, which can alter its reactivity and biological activity.
3-(3-Phenylisoxazol-5-yl)propan-1-ol: Contains an isoxazole ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-(pyrimidin-5-yl)propan-1-ol is unique due to its specific combination of functional groups and the pyrimidine ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2 |
InChI Key |
AUIJCOFAOVEIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(CCN)O |
Origin of Product |
United States |
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